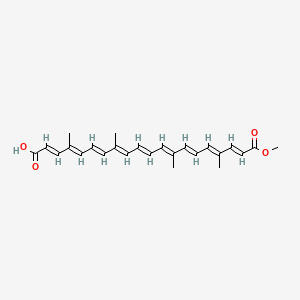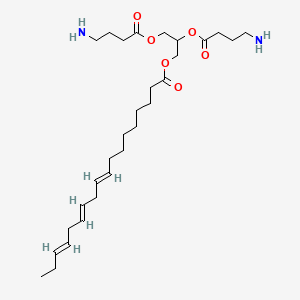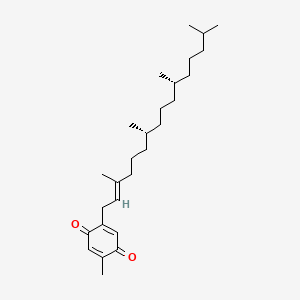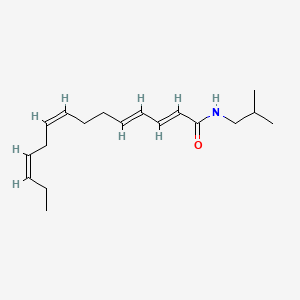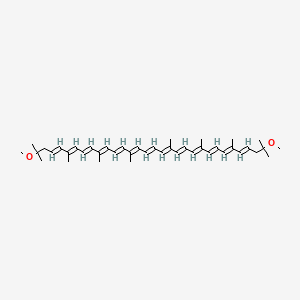
Spirilloxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirilloxanthin is a carotenoid ether that is (3E,3'E)-1,1'-dihydroxy-3,3',4,4'-tetradehydro-1,1',2,2'-tetrahydro-psi,psi-carotene in which both hydroxyl hydrogens are replaced by methyl groups. It has a role as a bacterial metabolite.
Aplicaciones Científicas De Investigación
Pigment Analysis in Bacteria
Spirilloxanthin, a purple pigment found in Spirillum rubrum Esmarch, has been isolated and analyzed for its chemical properties. It contains 15 double bonds and exhibits high unsaturation, as indicated by its absorption spectrum. This pigment is significant for understanding the biochemistry of pigments in bacteria (Niel & Smith, 2004).
Spectroscopy and Excited-State Dynamics
Research has focused on the excited-state dynamics of spirilloxanthin, exploring its singlet states and their lifetimes using advanced spectroscopic techniques. This study enhances our understanding of carotenoid excited states, relevant in various scientific fields (Nishimura et al., 2004).
Carotenoid in Photosynthesis
Investigations into spirilloxanthin's role in photosynthesis have revealed its interaction with light-harvesting complexes in bacteria. These studies provide insights into how spirilloxanthin influences energy transfer and absorption in photosynthetic processes (Papagiannakis et al., 2003).
Genetic Study in Carotenoid Biosynthesis
Genetic analysis has shown two distinct crt gene clusters responsible for spirilloxanthin production in certain bacteria. This discovery has implications for understanding carotenoid biosynthesis and its regulation by environmental factors (Giraud et al., 2004).
Industrial Production of Lycopene
Research on the biosynthesis of spirilloxanthin in Rhodospirillum rubrum provides insights into industrial production methods for carotenoids like lycopene, a product of significant commercial interest (Wang et al., 2012).
Environmental-Friendly HPLC Methods
The development of high-performance liquid chromatography (HPLC) methods using environmentally friendly solvents for the separation of spirilloxanthin offers safer and sustainable approaches in carotenoid research (Autenrieth & Ghosh, 2019).
Understanding Photosynthetic Light Harvesting
Studies on spirilloxanthin reconstituted into light-harvesting complexes provide deeper insights into energy transfer and relaxation phenomena in photosynthesis, enhancing our understanding of these fundamental biological processes (Papagiannakis et al., 2003).
Temperature Effects on Excited States
Research examining the temperature dependence of spirilloxanthin’s excited states has provided valuable information on the behavior of carotenoids under different environmental conditions, contributing to our understanding of their photophysics (Hauer et al., 2013).
Incorporation into Bacterial Complexes
Studies exploring the incorporation of spirilloxanthin into different bacterial pigment-protein complexes have given insights into its selective binding and the assembly of these complexes (Bol'shakov et al., 2017).
Propiedades
Número CAS |
34255-08-8 |
|---|---|
Fórmula molecular |
C42H60O2 |
Peso molecular |
596.9 g/mol |
Nombre IUPAC |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene |
InChI |
InChI=1S/C42H60O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-32H,33-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,31-19+,32-20+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |
Clave InChI |
VAZQBTJCYODOSV-HZUCFJANSA-N |
SMILES isomérico |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\CC(OC)(C)C)/C)/C)/C)\C)\C)/C=C/CC(OC)(C)C |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC |
SMILES canónico |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC |
Sinónimos |
spirilloxanthin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



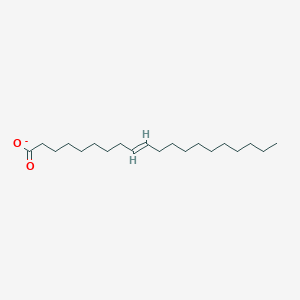
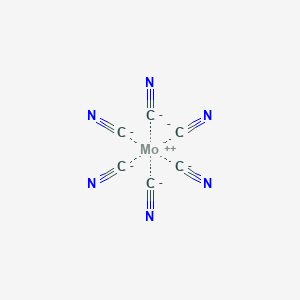
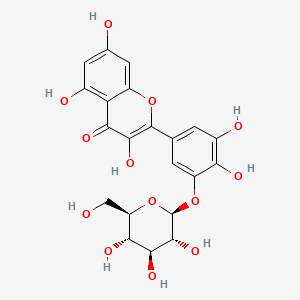
![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
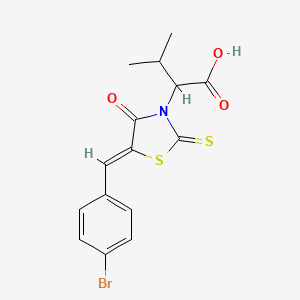
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
